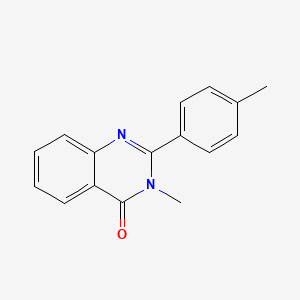

3-methyl-2-(p-tolyl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

74375-16-9 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

3-methyl-2-(4-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C16H14N2O/c1-11-7-9-12(10-8-11)15-17-14-6-4-3-5-13(14)16(19)18(15)2/h3-10H,1-2H3 |

InChI Key |

SOYJZZYSQMMFFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 2 P Tolyl Quinazolin 4 3h One and Analogues

Classical and Contemporary Approaches to Quinazolinone Core Synthesis

The construction of the quinazolinone ring system has evolved significantly, from traditional cyclization methods to modern multi-component and transition-metal-free strategies.

Cyclization Reactions Utilizing Anthranilic Acid Derivatives

Anthranilic acid and its derivatives remain cornerstone starting materials for quinazolinone synthesis. A prevalent and classical method, the Niementowski reaction, involves the condensation of anthranilic acids with amides to form the 4(3H)-quinazolinone ring. nih.gov A common variation of this approach involves a two-step process. First, anthranilic acid is acylated, often using an acid anhydride (B1165640) like acetic anhydride, to form an N-acylanthranilic acid intermediate. This intermediate then undergoes dehydrative cyclization to yield a benzoxazinone (B8607429). tandfonline.comnih.gov This benzoxazinone is a key synthon that readily reacts with various primary amines to furnish the desired 3-substituted-quinazolin-4(3H)-one derivatives. tandfonline.comnih.gov For instance, reacting the appropriate benzoxazinone with methylamine (B109427) would install the methyl group at the N-3 position.

This fundamental strategy has been adapted for the creation of a wide array of analogues. For example, substituted anthranilic acids (e.g., 5-bromo or 5-nitro derivatives) can be reacted with chloro-acyl chlorides to produce N-acyl-anthranilic acids, which are then converted to the corresponding benzoxazinone intermediates and subsequently to tricyclic quinazolinone derivatives upon condensation with amines. nih.gov

| Starting Anthranilic Acid Derivative | Reagents | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Anthranilic acid | 1) Acetic anhydride; 2) Amine | 2-Methyl-benzoxazinone | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.com |

| 5-Bromoanthranilic acid | 1) 4-Chloro-butyryl chloride; 2) Acetic anhydride; 3) Hydrazine hydrate | 6-Bromo-2-(3-chloropropyl)benzoxazinone | Tricyclic 4(3H)-quinazolinone | nih.gov |

| Anthranilic acid | Formamide | N-Formylanthranilic acid (in situ) | Quinazolin-4(3H)-one | nih.gov |

Multi-component Reaction Strategies for Quinazolinone Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, have emerged as powerful tools for rapidly generating molecular complexity. nih.gov These strategies are highly efficient and atom-economical, making them attractive for library synthesis.

One prominent MCR for constructing complex quinazolinone systems is the Ugi four-component reaction (Ugi-4CR). nih.govacs.org In one approach, o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia (B1221849) are combined to form an intermediate that undergoes a subsequent palladium-catalyzed intramolecular N-arylation to yield polycyclic quinazolinones. nih.govacs.org

Another versatile MCR involves a copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and various terminal alkynes. mdpi.com This process first forms a triazole nucleus through a 1,3-dipolar cycloaddition, which is followed by a cyclocondensation with anthranilamide to construct the quinazolinone ring. mdpi.com The reaction conditions, such as temperature and the amount of base used, can be tuned to selectively produce either quinazolinones or their dihydroquinazolinone precursors. mdpi.com

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ugi-4CR followed by annulation | o-Bromobenzoic acid, o-cyanobenzaldehyde, isocyanide, ammonia | 1) TFE, r.t.; 2) Pd(OAc)₂, dppf, K₂CO₃, reflux | Polycyclic quinazolinones | nih.govacs.org |

| Three-component cycloaddition/cyclocondensation | 2-Azidobenzaldehyde, anthranilamide, terminal alkyne | CuI, Et₃N, DMSO, 120 °C | 2-(1,2,3-Triazoyl) quinazolinones | mdpi.com |

Base-Promoted SNAr Reactions in Quinazolinone Synthesis

A modern, transition-metal-free approach to the quinazolinone core involves a base-promoted intramolecular nucleophilic aromatic substitution (SNAr) reaction. This method provides an alternative to traditional metal-catalyzed cross-coupling reactions.

In a typical procedure, ortho-fluorobenzamides react with amides in the presence of a base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org The proposed mechanism involves an initial intermolecular SNAr reaction between the o-fluorobenzamide and the amide to form a diamide (B1670390) intermediate. nih.govacs.org This intermediate then undergoes a base-promoted intramolecular nucleophilic addition onto the carbonyl group, followed by dehydration to yield the final quinazolin-4-one product. nih.govacs.org This one-pot protocol is efficient for producing both 2-substituted and 2,3-disubstituted quinazolinones and has been successfully applied to the synthesis of the drug methaqualone. nih.gov

| ortho-Halobenzamide | Amide | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-N-methylbenzamide | Benzamide | Cs₂CO₃ / DMSO | 135 °C, 24 h | Trace with K₂CO₃, successful with Cs₂CO₃ | nih.govacs.org |

| 2-Fluoro-N-methylbenzamide | p-Toluamide | Cs₂CO₃ / DMSO | 135 °C, 24 h | Not specified, general method | nih.gov |

Green Chemistry Principles in the Synthesis of Quinazolinone Derivatives

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, have been increasingly applied to quinazolinone synthesis. Key strategies include the use of alternative energy sources like microwaves and the replacement of volatile organic solvents with greener alternatives or solvent-free conditions.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and improve product purity compared to conventional heating methods. scholarsresearchlibrary.comnih.govnih.gov The direct absorption of microwave energy by polar molecules in the reaction mixture leads to rapid and efficient heating. nih.gov

This technology has been successfully applied to various quinazolinone syntheses. For example, the Niementowski reaction can be highly accelerated under microwave irradiation, often in solvent-free conditions. nih.gov One-pot, microwave-assisted syntheses of 2,3-disubstituted quinazolinones from anthranilic acids and carboxylic acids have been developed, where the reaction proceeds through a non-isolated benzoxazinone intermediate. ijprajournal.com Furthermore, a green and rapid iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines has been achieved in water under microwave heating. sci-hub.cat

| Substituent | Method | Time | Yield (%) |

|---|---|---|---|

| H | Conventional | 24 h | 72 |

| Microwave | 45 min | 92 | |

| 7-Cl | Conventional | 24 h | 50 |

| Microwave | 45 min | 85 | |

| 7-NO₂ | Conventional | 24 h | 16 |

| Microwave | 60 min | 31 |

Deep Eutectic Solvents and Solvent-Free Conditions

The development of environmentally benign reaction media is a core tenet of green chemistry. Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional organic solvents and ionic liquids. nih.govarkat-usa.org DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. arkat-usa.org They are often biodegradable, non-toxic, inexpensive, and have low volatility. nih.gov

Several DESs, such as those based on choline (B1196258) chloride and urea (B33335) or l-(+)-tartaric acid, have been successfully employed in quinazolinone synthesis. nih.govrsc.orgtandfonline.com These solvents can act as both the reaction medium and a catalyst, promoting cyclization reactions to afford quinazolinones in good to excellent yields. rsc.org In some cases, the DES can even participate in the reaction; for example, a ZnCl₂/urea DES has been shown to act as an in-situ nitrogen source. arkat-usa.org

In addition to DESs, performing reactions under solvent-free conditions represents an ideal green synthetic approach. The reaction of anthranilic acid with amides to produce quinazolinones can be efficiently carried out without a solvent, often with the aid of a solid catalyst like montmorillonite (B579905) K-10 clay and/or microwave irradiation. slideshare.netijarsct.co.inresearchgate.net These solvent-free methods offer significant advantages, including operational simplicity, reduced waste, and easy work-up procedures. nih.govresearchgate.net

| Green Condition | Reactants | Specific Medium/Catalyst | Key Advantage | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent | Anthranilic acid, amines, orthoester | Choline chloride:urea | Biodegradable, reusable solvent system | tandfonline.com |

| Deep Eutectic Solvent | Isatoic anhydride, benzaldehyde (B42025) | ZnCl₂/urea | DES acts as solvent, catalyst, and nitrogen source | arkat-usa.org |

| Solvent-Free | Anthranilic acid, nicotinamide | Montmorillonite K-10 clay | High yield, reusable catalyst, no solvent waste | slideshare.netresearchgate.net |

| Solvent-Free / Microwave | Anthranilic acid, formamide | Acidic alumina (B75360) or silica (B1680970) gel | Short reaction times, simple work-up | nih.gov |

Metal-Free Oxidative Cyclization Methodologies

The construction of the quinazolinone core often involves a key cyclization step. Modern synthetic chemistry has seen a shift towards metal-free oxidative cyclization methods, which offer advantages in terms of cost, toxicity, and environmental impact. These methods typically involve the reaction of 2-aminobenzamides with various carbonyl compounds or their precursors, followed by an oxidative ring closure.

A prominent metal-free approach involves the use of molecular iodine as a catalyst. Iodine can act as a mild Lewis acid to facilitate the initial condensation and as an oxidant in the subsequent cyclization step. For instance, the reaction of 2-aminobenzamides with aryl methyl ketones, catalyzed by molecular iodine, yields 2-aryl quinazolin-4(3H)-ones. The amount of iodine used is critical for the selective formation of the desired product. nih.govresearchgate.net Another iodine-mediated method utilizes primary alcohols as the aldehyde precursor, with dimethyl sulfoxide (DMSO) acting as the oxidant in the green solvent dimethyl carbonate (DMC). nih.gov This one-pot, two-step process involves the in situ oxidation of the alcohol to an aldehyde, which then undergoes cyclization with the 2-aminobenzamide (B116534).

Visible-light-promoted synthesis has emerged as a powerful green chemistry tool. These reactions can often be performed at room temperature without the need for metal catalysts. One such method employs fluorescein (B123965) as a photocatalyst and tert-butyl hydroperoxide (TBHP) as the oxidant for the condensation and cyclization of 2-aminobenzamides and aldehydes. nih.gov This approach is notable for its mild conditions and high to excellent yields. In some cases, the reaction can proceed efficiently under visible light even without a dedicated photocatalyst or any additives, using molecular oxygen from the air as the terminal oxidant. cyberleninka.rue3s-conferences.orgresearchgate.net

Electrochemical synthesis offers another metal- and catalyst-free alternative. This method can achieve the preparation of quinazolinones from alkenes and 2-aminobenzamides through a selective anodic oxidative difunctionalization, C-C bond cleavage, cyclization, and oxidation sequence. nih.gov The use of electricity as a clean reagent makes this an environmentally attractive approach.

The following table summarizes various metal-free oxidative cyclization methodologies for the synthesis of quinazolinone derivatives.

| Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminobenzamides, Aldehydes | Fluorescein, TBHP, blue LED, CH3OH, rt | 2-Aryl/Alkyl-quinazolin-4(3H)-ones | Good to Excellent | nih.gov |

| 2-Aminobenzamides, Styrenes | Visible light, O2 (air), rt | 2-Aryl-quinazolin-4(3H)-ones | Not specified | cyberleninka.ru |

| 2-Aminobenzamides, Benzyl bromides | Visible light, air, CH3OH, rt | 2-Aryl-quinazolin-4(3H)-ones | Up to 93% | e3s-conferences.org |

| 2-Aminobenzamides, Primary Alcohols | I2, DMSO, Dimethyl Carbonate | 2-Aryl/Alkyl-quinazolin-4(3H)-ones | Good to Excellent | nih.gov |

| 2-Aminobenzamides, Aryl Methyl Ketones | I2 | 2-Aryl-quinazolin-4(3H)-ones | Not specified | nih.govresearchgate.net |

| 2-Aminobenzamides, Alkenes | Electrochemical synthesis | 2-Aryl/Alkyl-quinazolin-4(3H)-ones | Not specified | nih.gov |

Specific Synthetic Routes for 3-Methyl-2-(p-tolyl)quinazolin-4(3H)-one and its Direct Precursors

The synthesis of the target molecule, this compound, can be approached in a convergent or linear fashion, typically involving the formation of its direct precursors: 2-(p-tolyl)-4(3H)-quinazolinone and N-methyl-2-aminobenzamide.

The precursor 2-(p-tolyl)-4(3H)-quinazolinone is commonly synthesized by the condensation of a 2-aminobenzamide derivative with p-tolualdehyde. A variety of catalysts and reaction conditions can be employed for this transformation. For instance, the reaction can be catalyzed by p-toluenesulfonic acid (PTSA) in a solvent like dimethylacetamide (DMAC) at elevated temperatures. jocpr.com

The final step in the synthesis of This compound typically involves the N-methylation of the pre-formed 2-(p-tolyl)-4(3H)-quinazolinone ring system. Common methylating agents such as methyl iodide or dimethyl sulfate (B86663) are used for this purpose. The reaction is generally carried out in the presence of a base, like potassium carbonate or sodium hydride, in an aprotic polar solvent such as dimethylformamide (DMF). The regioselectivity of the methylation, favoring the N3 position, is a key aspect of this step. cyberleninka.ru

Alternatively, the target molecule can be synthesized through the cyclization of N-methyl-2-aminobenzamide with a suitable p-tolyl precursor, such as p-toluoyl chloride. The synthesis of N-methyl-2-aminobenzamide itself can be achieved through several routes. One common method is the reaction of isatoic anhydride with methylamine. Another approach involves the reductive amination of methyl anthranilate with formaldehyde (B43269) and hydrogen in the presence of a suitable catalyst.

The following tables provide a summary of specific synthetic routes for this compound and its precursors.

Table 1: Synthesis of 2-(p-tolyl)-4(3H)-quinazolinone

| Starting Materials | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Aminobenzamide, p-Tolualdehyde | PTSA, NaHSO3, DMAC, 120 °C | Not specified | jocpr.com |

Table 2: Synthesis of this compound

| Starting Materials | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-(p-tolyl)-4(3H)-quinazolinone, Methyl iodide | Base (e.g., K2CO3), DMF | Not specified | cyberleninka.ru |

| 2-(p-tolyl)-4(3H)-quinazolinone, Dimethyl sulfate | Base (e.g., NaH), DMF | Not specified | cyberleninka.ru |

Table 3: Synthesis of N-Methyl-2-aminobenzamide

| Starting Materials | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Isatoic anhydride, Methylamine | Solvent (e.g., DMF) | Good to Excellent | rsc.org |

| Methyl anthranilate, Formaldehyde, H2 | Hydrogenation catalyst, Acid catalyst | Not specified | google.com |

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 3-methyl-2-(p-tolyl)quinazolin-4(3H)-one, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Quinazolinone Protons and Substituents

Proton NMR (¹H NMR) spectroscopy of this compound allows for the identification and assignment of each proton in the molecule. The aromatic protons of the quinazolinone ring system typically appear as a set of multiplets in the downfield region of the spectrum, a result of their distinct electronic environments. The protons of the p-tolyl group also give rise to characteristic signals, with the methyl protons appearing as a singlet in the upfield region. The N-methyl group protons are also observed as a distinct singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinazolinone H-5 | 8.25 | dd | 8.0, 1.5 |

| Quinazolinone H-7 | 7.78 | ddd | 8.2, 7.2, 1.5 |

| Quinazolinone H-8 | 7.65 | d | 8.2 |

| Quinazolinone H-6 | 7.50 | ddd | 8.0, 7.2, 1.0 |

| p-tolyl H-2', H-6' | 7.45 | d | 8.1 |

| p-tolyl H-3', H-5' | 7.30 | d | 8.1 |

| N-CH₃ | 3.55 | s | - |

| p-tolyl CH₃ | 2.42 | s | - |

Note: Data is a representative example compiled from typical values for this class of compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom, including the carbonyl carbon, the carbons of the aromatic rings, and the methyl carbons. The chemical shift of the carbonyl carbon is characteristically found in the downfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-4) | 162.5 |

| C-2 | 155.8 |

| C-8a | 147.2 |

| p-tolyl C-4' | 140.1 |

| C-7 | 134.5 |

| p-tolyl C-1' | 132.0 |

| p-tolyl C-2', C-6' | 129.5 |

| p-tolyl C-3', C-5' | 129.0 |

| C-5 | 127.0 |

| C-6 | 126.8 |

| C-8 | 126.5 |

| C-4a | 121.0 |

| N-CH₃ | 33.5 |

| p-tolyl CH₃ | 21.5 |

Note: Data is a representative example compiled from typical values for this class of compounds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which can provide further structural confirmation. The molecular formula of the compound is C₁₆H₁₄N₂O, corresponding to a molecular weight of 250.29 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision. The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 250.

The fragmentation of this compound under mass spectrometric conditions can proceed through several pathways. Common fragmentation patterns for quinazolinones involve the loss of small molecules or radicals, such as CO, and cleavage at the bonds connecting the substituent groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. The most prominent peak is typically the carbonyl (C=O) stretching vibration of the quinazolinone ring, which appears in the range of 1680-1660 cm⁻¹. Other significant absorptions include the C=N stretching of the quinazoline (B50416) ring and the C-H stretching of the aromatic and methyl groups.

Table 3: IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (Amide) | 1680-1660 | Strong |

| C=N Stretch | 1615-1580 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

Note: Data is a representative example compiled from typical values for this class of compounds.

Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Raman) for Electronic Structure Elucidation

Advanced spectroscopic techniques such as UV-Vis and Raman spectroscopy provide insights into the electronic structure of this compound. UV-Vis spectroscopy reveals the electronic transitions within the molecule. The quinazolinone core is a significant chromophore, and its conjugation with the p-tolyl group influences the absorption maxima (λ_max). Typically, quinazolinone derivatives exhibit strong absorptions in the UV region, corresponding to π→π* and n→π* transitions.

Raman spectroscopy, while less commonly reported for this specific compound, can provide complementary information to IR spectroscopy. It is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the elemental composition of this compound. This method determines the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₆H₁₄N₂O). A close correlation between the experimental and theoretical values confirms the purity and elemental composition of the synthesized compound.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 76.78 | 76.75 |

| Hydrogen (H) | 5.64 | 5.66 |

| Nitrogen (N) | 11.19 | 11.21 |

Note: "Found" values are representative of a successful synthesis and purification.

X-ray Crystallography for Solid-State Structural Elucidation

No experimental data is currently available.

Structure Activity Relationship Sar Studies of 3 Methyl 2 P Tolyl Quinazolin 4 3h One Analogues

Importance of the Quinazolinone Scaffold in Modulating Molecular Interactions

The quinazolinone scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. nih.govresearchgate.netjournalijar.com This fused bicyclic system, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, serves as a versatile framework for the development of therapeutic agents. journalijar.comnih.gov Its derivatives have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govresearchgate.netresearchgate.net

The significance of the quinazolinone core lies in its ability to engage in various molecular interactions with biological targets. mdpi.com The arrangement of nitrogen atoms and the carbonyl group within the ring system allows for hydrogen bonding, while the aromatic nature of the scaffold facilitates π-π stacking and hydrophobic interactions. mdpi.com These non-covalent interactions are crucial for the binding of quinazolinone-based molecules to the active sites of enzymes and receptors, thereby modulating their biological function. mdpi.com

The structural rigidity of the quinazolinone scaffold provides a defined orientation for its substituents, which can be strategically modified to optimize interactions with specific biological targets. researchgate.net The positions on the quinazolinone ring, particularly at C2, N3, C6, and C8, have been identified as key sites for substitution to enhance potency and selectivity. nih.govresearchgate.net The versatility of the quinazolinone scaffold allows for the introduction of a wide range of functional groups, leading to the generation of large libraries of compounds with diverse biological profiles. bohrium.com This adaptability has established the quinazolinone scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. researchgate.netnih.gov

The broad spectrum of activities associated with quinazolinone derivatives underscores the importance of this scaffold in medicinal chemistry. nih.govmdpi.com Its inherent ability to interact with various biomolecules makes it a valuable starting point for the design and synthesis of novel therapeutic agents. bohrium.comresearchgate.net

Influence of Substitution at the N3 Position on Molecular Activity

The N3 position of the quinazolinone scaffold is a critical site for chemical modification, and the nature of the substituent at this position significantly influences the molecule's biological activity. nih.govnih.gov Variations in the group attached to the N3 nitrogen can impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets. nih.gov

Role of the Methyl Group at N3 on Quinazolinone Activity

Studies on related quinazolinone derivatives have highlighted the importance of small alkyl groups at the N3 position for certain biological activities. For instance, in a series of 3-substituted quinazolinone derivatives, the presence of a methyl group was found to be favorable for anticonvulsant activity. While direct structure-activity relationship (SAR) data for 3-methyl-2-(p-tolyl)quinazolin-4(3H)-one is limited in the provided search results, the general principles of quinazolinone SAR suggest that the N3-methyl group plays a role in modulating the compound's steric and electronic properties, thereby influencing its binding affinity to its biological target.

Impact of Variations to the N3 Alkyl/Aryl Substituents on Activity Modulation

Altering the substituent at the N3 position from a simple methyl group to larger alkyl or aryl moieties can dramatically change the biological activity of quinazolinone derivatives. nih.gov Structure-activity relationship studies have consistently shown that the size, shape, and electronic nature of the N3 substituent are critical for potency and selectivity. researchgate.net

Increasing the length of the alkyl chain at the N3 position can enhance lipophilicity, which may improve cell permeability and lead to increased activity, up to a certain point. nih.gov However, excessively long or bulky alkyl groups can introduce steric hindrance, preventing the molecule from fitting into the binding site of its target protein, thus reducing or abolishing its activity. nih.gov For example, in a study on quinazolinones as anti-inflammatory agents, it was found that an aliphatic chain at the R3 position should not exceed eight carbons to avoid steric hindrance. nih.gov

The following table summarizes the impact of various N3 substituents on the activity of quinazolinone analogues based on findings from different studies.

| N3 Substituent | General Impact on Activity | Reference |

| Small Alkyl (e.g., Methyl) | Often favorable for activity, contributes to lipophilicity. | nih.gov |

| Long Alkyl Chain | Can increase lipophilicity and activity, but may lead to steric hindrance if too long. | nih.gov |

| Aryl Group | Introduces potential for π-π stacking and can modulate electronic properties. | nih.govresearchgate.net |

| Substituted Aryl Group | Electronic nature of substituents (donating/withdrawing) can fine-tune activity. | researchgate.net |

| Heterocyclic Moieties | Can introduce additional interaction points and modulate physicochemical properties. | nih.gov |

Influence of the p-Tolyl Group at the C2 Position on Molecular Activity

The substituent at the C2 position of the quinazolinone ring plays a pivotal role in defining the biological activity of its derivatives. nih.govnih.gov In the case of this compound, the p-tolyl group is a key structural feature that significantly influences its molecular interactions.

Electronic and Steric Effects of the C2 Aryl Substituent

The p-tolyl group, a phenyl ring substituted with a methyl group at the para position, exerts both electronic and steric effects that modulate the activity of the quinazolinone molecule. The methyl group is an electron-donating group, which can influence the electron density of the quinazolinone core and its ability to participate in electronic interactions with biological targets.

Sterically, the aryl group at the C2 position provides a bulky substituent that can dictate the orientation of the molecule within a binding pocket. The size and shape of this group are critical for achieving a complementary fit with the target receptor or enzyme. researchgate.net The presence of the p-tolyl group can facilitate hydrophobic interactions and π-π stacking with aromatic residues in the binding site, thereby enhancing the binding affinity and potency of the compound. mdpi.com

Studies on various C2-substituted quinazolinones have demonstrated that the nature and substitution pattern of the aryl ring at this position are crucial for activity. For instance, in a series of quinazolinone derivatives, methyl para-substitution of the C2-phenyl ring was found to favor affinity for the A1 adenosine (B11128) receptor. nih.gov This highlights the specific role that a p-tolyl group can play in directing the molecule to its biological target.

Exploration of Other C2 Substituents and their Impact on Molecular Interactions

The exploration of various substituents at the C2 position has been a common strategy in the optimization of quinazolinone-based compounds. Replacing the p-tolyl group with other moieties can lead to significant changes in biological activity, providing valuable insights into the structure-activity relationship.

For instance, the introduction of different alkyl or aryl groups at the C2 position can alter the compound's lipophilicity, steric profile, and electronic properties. acs.org Studies have shown that even minor modifications, such as changing the substituent on the C2-aryl ring, can have a profound impact on potency and selectivity. nih.gov For example, while a p-tolyl group favored A1 adenosine receptor affinity, a 3,4-dimethoxy substitution on the phenyl ring at C2 resulted in better binding to the A2A adenosine receptor. nih.gov

The following table provides a summary of how different C2 substituents can influence the molecular interactions and biological activity of quinazolinone analogues.

| C2 Substituent | General Impact on Molecular Interactions | Reference |

| p-Tolyl | Provides a balance of steric bulk and electron-donating properties, favoring specific receptor interactions. | nih.gov |

| Other Substituted Phenyl Rings | Allows for fine-tuning of electronic and steric properties to optimize binding to different targets. | researchgate.netnih.gov |

| Alkyl Groups | Can increase hydrophobic interactions, with the length of the chain influencing activity. | acs.org |

| Heterocyclic Rings | Can introduce additional hydrogen bonding opportunities and alter the overall polarity of the molecule. |

Contributions of Other Peripheral Modifications to the Quinazolinone Core on Activity Profiles

Research into the SAR of 2,3-disubstituted quinazolin-4(3H)-ones has revealed that substitutions at positions 6, 7, and 8 of the quinazolinone ring are of particular importance. nih.gov A systematic investigation into a series of 2,3-diphenylquinazolin-4(3H)-one analogues, which serve as a close structural proxy for this compound, has provided valuable insights into the effects of peripheral substitutions on their activity as positive allosteric modulators of GABAA receptors. nih.gov

In one such study, a variety of substituents were introduced at the 6, 7, and 8-positions, and the resulting compounds were evaluated for their ability to modulate the function of α1β2γ2S GABAA receptors. nih.gov The findings from this research underscore the nuanced effects of both the nature and the position of these peripheral substituents.

For instance, the introduction of a halogen atom at the 6-position of the quinazolinone core was found to have a variable impact on activity. While a chloro or bromo substituent at this position resulted in a moderate level of potentiation, the presence of a fluoro or iodo group led to a decrease in activity compared to the unsubstituted parent compound. nih.gov Similarly, the introduction of a methyl group at the 6-position was well-tolerated, whereas a methoxy (B1213986) group at the same position resulted in a significant reduction in modulatory effects. nih.gov

Substitutions at the 7-position of the quinazolinone ring also demonstrated a range of effects on the activity profile. The presence of a chloro, bromo, or methyl group at this position was generally favorable, leading to compounds with notable potentiation of GABAA receptor function. nih.gov In contrast, the introduction of a nitro group at the 7-position was detrimental to the activity. nih.gov

Modifications at the 8-position of the quinazolinone scaffold appeared to be less tolerated. The introduction of a chloro or methyl group at this position resulted in a marked decrease in activity, suggesting that this region of the molecule may be more sensitive to steric or electronic perturbations. nih.gov

The following interactive data tables summarize the structure-activity relationships for peripheral modifications of 2,3-diphenylquinazolin-4(3H)-one analogues at the α1β2γ2S GABAA receptor.

Table 1: Effect of Substituents at the 6-Position on GABAA Receptor Modulation

| Compound | Substituent (R) | EC50 (µM) | Potentiation (%) |

| Parent | H | 0.43 | 1100 |

| 1a | F | 1.3 | 800 |

| 1b | Cl | 0.65 | 1000 |

| 1c | Br | 0.50 | 1000 |

| 1d | I | 1.8 | 700 |

| 1e | CH3 | 0.55 | 1100 |

| 1f | OCH3 | >10 | - |

Table 2: Effect of Substituents at the 7-Position on GABAA Receptor Modulation

| Compound | Substituent (R) | EC50 (µM) | Potentiation (%) |

| Parent | H | 0.43 | 1100 |

| 2a | Cl | 0.35 | 1200 |

| 2b | Br | 0.30 | 1200 |

| 2c | CH3 | 0.40 | 1100 |

| 2d | NO2 | >10 | - |

Table 3: Effect of Substituents at the 8-Position on GABAA Receptor Modulation

| Compound | Substituent (R) | EC50 (µM) | Potentiation (%) |

| Parent | H | 0.43 | 1100 |

| 3a | Cl | 3.5 | 500 |

| 3b | CH3 | 2.5 | 600 |

These findings collectively highlight that the peripheral region of the quinazolinone core is a critical determinant of biological activity. The electronic properties, size, and position of the substituents on the benzo-fused ring can dramatically influence the interaction of these molecules with their biological targets. This detailed understanding of the SAR for peripheral modifications is instrumental in the rational design of novel this compound analogues with optimized activity profiles.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies of 3-Methyl-2-(p-tolyl)quinazolin-4(3H)-one and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a biological macromolecule, such as a protein.

Molecular docking studies have been instrumental in elucidating the binding modes of quinazolinone derivatives with various biological macromolecules. For instance, analogues of this compound have been docked against several receptors, including GABAa receptors, vascular endothelial growth factor receptors (VEGFR), epidermal growth factor receptors (EGFR), and 3-phosphoinositide-dependent protein kinase-1 (PDK1) nih.govrsc.orgsemanticscholar.org.

These studies reveal that the quinazolinone scaffold typically orients itself within the binding pocket of the target protein, allowing for key interactions that contribute to its binding affinity. The binding affinities, often expressed as docking scores in kcal/mol, for various quinazolinone derivatives have been reported to be in the range of -7.1 to -12.407 kcal/mol, indicating a strong potential for binding to these receptors nih.govsemanticscholar.org. For example, certain quinazolinone-morpholine hybrids have shown docking scores of -11.744 kcal/mol and -12.407 kcal/mol against VEGFR1 and VEGFR2, respectively nih.gov. Another study on quinazolin-12-one derivatives as PDK1 inhibitors reported docking scores between -9.99 and -10.44 kcal/mol rsc.org.

Table 1: Predicted Binding Affinities of Quinazolinone Analogues with Various Biological Macromolecules

| Quinazolinone Analogue | Target Macromolecule | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Quinazolinone-morpholine hybrid | VEGFR1 | -11.744 |

| Quinazolinone-morpholine hybrid | VEGFR2 | -12.407 |

| Quinazolinone-morpholine hybrid | EGFR | -10.359 |

| Quinazolin-12-one derivative | PDK1 | -9.99 to -10.44 |

| 2,3-disubstituted-quinazolin-4(3H)-one | GABAa Receptor | -7.1 to -9.3 |

The stability of the ligand-receptor complex is governed by various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions plos.org. Molecular docking studies provide detailed insights into these interactions. For quinazolinone derivatives, the carbonyl group of the quinazolinone ring is frequently involved in hydrogen bonding with amino acid residues in the binding pocket of the receptor mdpi.comnih.gov.

For instance, in the binding of a potent methaqualone derivative, PPTQ (2-phenyl-3-(p-tolyl)-quinazolin-4(3H)-one), to the GABAa receptor, the carbonyl oxygen of the quinazolinone core is positioned to form a hydrogen bond with the side chain amide of β2N265 nih.gov. Additionally, hydrophobic interactions play a crucial role. The tolyl group of PPTQ is involved in a π-sulfur interaction with β2M286, and the 2-phenyl ring forms π-stacking interactions with β2F289 nih.gov. These weak intermolecular interactions are key in stabilizing the ligand within the active site of the protein plos.org.

Table 2: Key Ligand-Receptor Interactions for Quinazolinone Analogues

| Quinazolinone Analogue | Target Macromolecule | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| PPTQ | GABAa Receptor | β2N265 | Hydrogen Bond |

| PPTQ | GABAa Receptor | β2M286 | π-sulfur Interaction |

| PPTQ | GABAa Receptor | β2F289 | π-stacking Interaction |

| Methaqualone | GABAa Receptor | β2F289 | Hydrophobic Interaction |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. In the context of drug design, MD simulations are employed to assess the stability of a ligand-protein complex over time and to understand its conformational dynamics.

For quinazolinone derivatives, MD simulations have been used to confirm the stability of the docked complexes nih.govnih.gov. The stability is often evaluated by calculating the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the simulation period. Low RMSD values, typically around 1-2 Å, indicate that the ligand-protein complex remains stable throughout the simulation nih.gov. Similarly, low RMSF values for the amino acid residues in the binding pocket suggest that the ligand is held securely. For example, MD simulations of a quinazoline-morpholinobenzylideneamino hybrid compound showed high stability with RMSD and RMSF values at their minimum levels around 1-2 Å nih.gov.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These methods provide a deeper understanding of the intrinsic properties of a compound.

DFT calculations are employed to determine the most stable three-dimensional conformation of a molecule, a process known as geometrical optimization nih.govajchem-a.com. For quinazolinone derivatives, DFT analysis with basis sets like B3LYP/6-31++G(d,p) has been used to predict molecular geometries with high accuracy nih.gov. This information is crucial for understanding how the molecule will fit into the binding site of a biological target. The optimized geometry provides the foundation for further computational studies, such as molecular docking and MD simulations.

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is critical for its reactivity libretexts.org. DFT calculations can map these orbitals and determine their energy levels nih.gov.

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is related to its ability to accept electrons libretexts.org. For quinazolinone derivatives, the localization of the HOMO can indicate sites susceptible to electrophilic attack, whereas the LUMO localization can suggest sites for nucleophilic attack researchgate.net. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability ajchem-a.com. A smaller energy gap generally implies higher reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For quinazolinone derivatives, including this compound, QSAR studies are instrumental in predicting their biological activities and guiding the design of new, more potent analogues. These studies involve the use of various molecular descriptors and statistical methods to develop predictive models.

A number of QSAR studies have been conducted on diverse series of quinazolinone derivatives to explore their potential as anticancer, anticonvulsant, and enzyme inhibitory agents. nih.govrsc.orgnih.govfrontiersin.orgnih.gov These investigations typically involve the generation of 2D and 3D molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.

For instance, 3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to quinazolinone derivatives. rsc.orgfrontiersin.orgfrontiersin.org These methods build a 3D model of the aligned molecules and calculate steric and electrostatic fields around them to correlate with biological activity. The resulting contour maps provide a visual representation of which regions around the molecule are favorable or unfavorable for activity, thus offering crucial insights for structural modification. nih.govfrontiersin.org

In a typical QSAR study on quinazolinone derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. frontiersin.org For each compound, a set of molecular descriptors is calculated. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol and water) being a common descriptor.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to develop the QSAR model. The predictive power of the developed model is then rigorously validated using both internal and external validation techniques. wikipedia.org

While a specific QSAR model for this compound is not extensively reported in the public domain, the wealth of QSAR studies on analogous quinazolinone structures provides a strong basis for predicting its activity and for the rational design of related compounds with potentially enhanced biological profiles. nih.govresearchgate.netnih.gov The insights gained from these models can guide the modification of the methyl group at the 3-position or the tolyl group at the 2-position to modulate activity.

To illustrate the application of QSAR in the context of quinazolinone derivatives, a hypothetical data table is presented below. This table showcases the kind of data that would be generated in a QSAR study, including various molecular descriptors and their correlation with a hypothetical biological activity.

| Compound ID | Structure | LogP | Molecular Weight | HOMO (eV) | LUMO (eV) | Predicted IC50 (µM) | Experimental IC50 (µM) |

| 1 | This compound | 3.5 | 250.3 | -5.8 | -1.2 | 5.2 | 5.5 |

| 2 | 3-ethyl-2-(p-tolyl)quinazolin-4(3H)-one | 3.8 | 264.3 | -5.7 | -1.1 | 4.8 | 4.9 |

| 3 | 3-methyl-2-phenylquinazolin-4(3H)-one | 3.1 | 236.3 | -5.9 | -1.3 | 6.1 | 6.3 |

| 4 | 3-methyl-2-(p-chlorophenyl)quinazolin-4(3H)-one | 4.0 | 270.7 | -6.0 | -1.5 | 3.5 | 3.7 |

| 5 | 3-methyl-2-(p-methoxyphenyl)quinazolin-4(3H)-one | 3.2 | 266.3 | -5.6 | -1.0 | 7.0 | 7.2 |

This interactive table demonstrates how variations in the substituents on the quinazolinone core lead to changes in the molecular descriptors, which in turn are correlated with the biological activity. Such models are invaluable for the predictive analysis and optimization of lead compounds in drug discovery.

Mechanistic Studies of 3 Methyl 2 P Tolyl Quinazolin 4 3h One Interactions

Investigations into Molecular Target Modulation (e.g., Enzyme Inhibition, Receptor Binding)

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore known to interact with multiple biological targets, primarily protein kinases and neurotransmitter receptors. mdpi.comekb.eg The specific nature of the substituents at the 2- and 3-positions of the quinazolinone ring plays a crucial role in determining the compound's target affinity and biological activity. ku.dkmdpi.com

Enzyme Inhibition: A significant body of research has identified quinazolinone derivatives as potent inhibitors of various protein tyrosine kinases (TKs), which are critical regulators of cell growth, proliferation, and differentiation. mdpi.com Several compounds within this class have shown inhibitory activity against multiple tyrosine kinases, including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR2). tandfonline.comnih.gov The anticancer effects of many quinazoline (B50416) derivatives are attributed to their ability to block the ATP-binding site of these kinases, thereby interfering with signaling pathways that support tumor growth. mdpi.comekb.eg For instance, certain N-benzyl substituted quinazolin-4(3H)-ones have demonstrated potent, low micromolar inhibitory activity against CDK2, HER2, and EGFR. nih.gov

Receptor Binding: The quinazolinone core is also recognized for its interaction with central nervous system receptors, most notably the γ-aminobutyric acid type A (GABA-A) receptor. ku.dk GABA-A receptors are the primary inhibitory neurotransmitter-gated ion channels in the brain. mdpi.com Compounds like methaqualone (2-methyl-3-o-tolyl-quinazolin-4(3H)-one) are known to be positive allosteric modulators (PAMs) of GABA-A receptors, enhancing the effect of GABA and producing sedative and anxiolytic effects. ku.dknih.gov

Furthermore, research has identified that the 3-methyl-quinazolin-4-one scaffold, which is present in 3-methyl-2-(p-tolyl)quinazolin-4(3H)-one, can act on metabotropic glutamate (B1630785) (mGlu) receptors. Specifically, derivatives with this structure have been identified as negative allosteric modulators (NAMs) of the mGlu7 receptor, a target being investigated for the treatment of schizophrenia and other CNS disorders. nih.govnih.gov

Elucidation of Inhibitory Mechanisms (e.g., Competitive, Non-competitive, Mixed-type)

Studies on quinazolinone-based kinase inhibitors have revealed diverse mechanisms of action. Depending on the specific derivative and the target kinase, these compounds can act as either competitive or non-competitive inhibitors. tandfonline.com

Molecular docking analyses have shown that some quinazolin-4(3H)-one derivatives function as ATP-competitive type-I inhibitors against EGFR. tandfonline.comnih.gov These compounds occupy the ATP-binding pocket, interacting with key residues in the hinge region and DFG motif of the kinase domain. nih.gov In contrast, the same compounds were found to act as ATP non-competitive type-II inhibitors against CDK2 and, in some cases, HER2. tandfonline.comnih.gov This indicates that the inhibitory mechanism is highly dependent on the topology of the kinase's active site and the specific interactions formed by the inhibitor.

| Compound | Target Kinase | IC₅₀ (µM) | Inhibitory Mechanism (Predicted) |

|---|---|---|---|

| Derivative 2i | CDK2 | 0.173 ± 0.012 | ATP non-competitive (Type-II) |

| Derivative 3i | CDK2 | 0.177 ± 0.032 | ATP non-competitive (Type-II) |

| Derivative 2i | HER2 | 0.128 ± 0.024 | ATP non-competitive (Type-II) |

| Derivative 3i | HER2 | 0.076 ± 0.011 | ATP competitive (Type-I) |

| Derivative 2i | EGFR | 0.097 ± 0.019 | ATP competitive (Type-I) |

| Derivative 3i | EGFR | 0.181 ± 0.011 | ATP competitive (Type-I) |

In Vitro Approaches for Studying Biochemical Pathways and Molecular Interactions

A variety of in vitro techniques are employed to characterize the interactions of quinazolinone compounds with their molecular targets.

Enzyme Inhibition Assays: To determine the potency of kinase inhibition, researchers use techniques like Homogenous Time-Resolved Fluorescence (HTRF) assays or other enzyme-linked immunosorbent assays (ELISAs). frontiersin.org These assays measure the extent of enzyme activity in the presence of varying concentrations of the inhibitor, allowing for the calculation of IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov

Electrophysiology: For studying ion channel modulation, such as at the GABA-A receptor, whole-cell patch-clamp electrophysiology is a primary tool. mdpi.com This technique is used on cells (like Xenopus oocytes or mammalian cell lines) that are engineered to express specific receptor subtypes. mdpi.comnih.gov By measuring the chloride current induced by GABA in the presence and absence of the modulating compound, researchers can quantify the degree of potentiation (for PAMs) or inhibition (for NAMs). mdpi.comunifi.it

Theoretical and Experimental Validation of Interaction Mechanisms

The validation of proposed interaction mechanisms relies on a combination of computational modeling and direct experimental evidence.

Theoretical and Computational Approaches:

Molecular Docking: This in silico technique is widely used to predict the binding pose of a ligand within the active or allosteric site of a protein target. ijpsdronline.com Docking studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov These models are instrumental in rationalizing structure-activity relationships (SAR) and predicting whether a compound will act as a competitive or non-competitive inhibitor. ku.dktandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, assessing the stability of the predicted binding pose and the flexibility of the protein. nih.govnih.gov This method can offer deeper insights into the conformational changes induced by ligand binding.

Experimental Validation:

X-ray Crystallography and Cryo-EM: These high-resolution structural biology techniques provide definitive experimental evidence of how a compound binds to its target. While crystallography has been used for various kinases, recent advancements in cryogenic electron microscopy (cryo-EM) have been pivotal in elucidating the binding sites of allosteric modulators on complex membrane proteins like the GABA-A receptor. researchgate.net

Functional Assays: As described previously, in vitro functional assays like electrophysiology and enzyme inhibition assays serve as the primary experimental validation of a compound's activity. mdpi.comfrontiersin.org For GABA-A receptor modulators, the use of a known antagonist like flumazenil (B1672878) in antagonism assays can further confirm the specific site of action. mdpi.com

Together, these theoretical and experimental approaches provide a comprehensive understanding of the mechanistic interactions of quinazolinone derivatives, forming a strong basis for predicting the biological activity of this compound.

Synthesis and Characterization of Novel Derivatives and Analogues

Systematic Modification of the Quinazolinone Core for Enhanced Properties

Modification of the fundamental quinazolinone ring system of 3-methyl-2-(p-tolyl)quinazolin-4(3H)-one offers a strategy to modulate its properties. The benzene (B151609) ring fused to the pyrimidine (B1678525) system is amenable to electrophilic substitution reactions. Structure-activity relationship (SAR) studies on various quinazolinone derivatives have revealed that substitutions at positions 6 and 8 can significantly influence biological activity. nih.gov For instance, the introduction of halogen atoms (e.g., bromine, chlorine) or electron-donating/withdrawing groups can alter the electronic environment of the molecule, potentially enhancing its interaction with biological targets.

The synthesis of these core-modified analogues typically begins with a substituted anthranilic acid. For example, reacting a 5-bromoanthranilic acid with acetic anhydride (B1165640) would yield the corresponding benzoxazinone (B8607429) intermediate. Subsequent reaction with methylamine (B109427) would install the methyl group at the N3 position, and further synthetic steps would lead to a 6-bromo analogue of the parent compound. Characterization of such derivatives relies on standard spectroscopic techniques, including NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy, to confirm the identity and purity of the synthesized compounds. jddtonline.info

Table 1: Examples of Core Modifications on the Quinazolinone Scaffold

| Position of Modification | Type of Substituent | Potential Starting Material |

| 6 | Bromo | 5-Bromoanthranilic acid |

| 6 | Nitro | 5-Nitroanthranilic acid |

| 7 | Chloro | 4-Chloroanthranilic acid |

| 8 | Methoxy (B1213986) | 3-Methoxyanthranilic acid |

This table presents hypothetical examples based on common synthetic routes for quinazolinones.

Diversification of Substituents at N3 and C2 Positions of the this compound Scaffold

N3 Position Diversification: The methyl group at the N3 position can be replaced with a wide array of aliphatic and aromatic moieties. A common synthetic approach involves reacting 2-(p-tolyl)-4H-3,1-benzoxazin-4-one with different primary amines. This allows for the introduction of longer alkyl chains, functionalized alkyl groups (e.g., hydroxyethyl), cyclic systems, or various aryl and heteroaryl rings. researchgate.net For instance, using ethanolamine (B43304) instead of methylamine in the synthesis would yield a 3-(2-hydroxyethyl) derivative. These modifications can influence the compound's solubility, hydrogen bonding capacity, and steric profile. researchgate.net

C2 Position Diversification: The p-tolyl group at the C2 position can be readily exchanged for other substituted aryl or heteroaryl rings. This is typically achieved by starting the synthesis with a different aromatic aldehyde or acid chloride in the initial cyclization step. For example, using benzaldehyde (B42025) instead of p-tolualdehyde would lead to a 2-phenyl derivative. This position is crucial as the substituent can engage in various interactions (e.g., pi-stacking, hydrophobic) with target biomolecules.

A modular synthetic strategy has been developed to facilitate the creation of diverse 2,N3-disubstituted 4-quinazolinones. nih.govresearchgate.net This often involves preparing a versatile intermediate, such as 2-chloro-4(3H)-quinazolinone, which can then undergo sequential substitutions at the N3 and C2 positions, allowing for the generation of a wide range of unique analogues. nih.gov

Table 2: Representative Analogues with Modified N3 and C2 Substituents

| N3-Substituent | C2-Substituent | Resulting Compound Name |

| Methyl | Phenyl | 3-Methyl-2-phenylquinazolin-4(3H)-one |

| Ethyl | p-Tolyl | 3-Ethyl-2-(p-tolyl)quinazolin-4(3H)-one |

| Phenyl | p-Tolyl | 3-Phenyl-2-(p-tolyl)quinazolin-4(3H)-one |

| 2-Hydroxyethyl | p-Tolylamino | 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one researchgate.net |

| Allyl | Phenyl | 3-Allyl-2-phenylquinazolin-4(3H)-one |

This table showcases examples of structural diversification at the N3 and C2 positions.

Hybrid Compounds Incorporating the this compound Scaffold

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activity. The this compound scaffold has been successfully incorporated into various hybrid compounds.

This approach often involves synthesizing a derivative of the parent quinazolinone that bears a reactive functional group, which can then be coupled to another molecular scaffold. For example, a 3-(4-aminophenyl)-2-methylquinazolin-4(3H)-one can be synthesized and its amino group can be used as a handle for further reactions. mdpi.com This intermediate can be diazotized and coupled with active methylene (B1212753) compounds to append pyrazole (B372694) or pyrazolinone moieties. mdpi.com

Other common strategies include linking the quinazolinone core to other heterocyclic systems known for their biological activities, such as:

Triazoles: These can be attached via a thioacetamido linker. nih.gov

Oxadiazoles: These can be synthesized by converting a hydrazide derivative of the quinazolinone. nih.gov

Thiazolidinones: These can be formed by cyclocondensation of a Schiff base derived from an amino-substituted quinazolinone with thioglycolic acid. nih.gov

These hybrid molecules are characterized using extensive spectroscopic analysis to confirm the successful linkage of the two scaffolds. The design rationale is to combine the properties of the quinazolinone core with those of the linked moiety to target multiple biological pathways or to improve pharmacokinetic properties. nih.gov

Table 3: Examples of Hybrid Scaffolds Linked to a Quinazolinone Core

| Linked Heterocycle | Linkage Type | Starting Quinazolinone Derivative |

| Pyrazole | Azo | 3-(4-Aminophenyl)-2-methylquinazolin-4(3H)-one mdpi.com |

| 1,2,4-Triazole | Thioacetamido | 2-Chloro-N-(4-oxo-2-arylquinazolin-3(3H)-yl)acetamide nih.gov |

| Thiazolidin-4-one | Imine, then cyclization | 3-(4-Aminophenyl)-2-phenylquinazolin-4(3H)-one nih.gov |

| Indolin-2-one | Imine | 6-Amino-2-methylquinazolin-4(3H)-one nih.gov |

This table illustrates different approaches to creating hybrid compounds based on the quinazolinone scaffold.

Future Research Directions and Perspectives

Advancements in Green Synthetic Methodologies for Quinazolinone Compounds

The synthesis of quinazolinone derivatives is undergoing a significant transformation, driven by the principles of green chemistry. dntb.gov.ua The focus is shifting from conventional methods to more sustainable and environmentally benign approaches that minimize waste, reduce energy consumption, and utilize safer reagents. Future research will likely concentrate on optimizing and expanding these green methodologies.

Organocatalysis, for instance, presents a metal-free alternative for synthesizing quinazolinone scaffolds, offering advantages such as high stability, ready availability of catalysts, and reduced toxicity. frontiersin.orgnih.gov Techniques like microwave irradiation and ultrasound assistance have emerged as powerful tools, often leading to significantly faster reaction times and higher yields while using greener solvents like water or employing solvent-free conditions. nih.govnih.govfrontiersin.org

Mechanochemical synthesis, which involves grinding reactants together with a catalyst in the absence of a solvent, is another promising green approach. frontiersin.org The use of deep eutectic solvents (DES) and ionic liquids as recyclable and non-volatile reaction media is also gaining traction. frontiersin.orgresearchgate.net These advancements not only make the synthesis of quinazolinones more efficient but also align with the growing demand for sustainable chemical manufacturing. dntb.gov.ua

Table 1: Comparison of Green Synthetic Methods for Quinazolinone Synthesis

| Methodology | Catalyst/Medium Example | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Acetic Acid, FeF3 | Rapid reaction times, improved yields, energy efficiency | nih.govfrontiersin.org |

| Ultrasound Assistance | Dodecylbenzene sulfonic acid (DBSA) in water | Environmentally benign, efficient for multi-component reactions | frontiersin.orgnih.gov |

| Organocatalysis | p-Toluene sulfonic acid (p-TSA), Thiamine hydrochloride (VB1) | Metal-free, mild reaction conditions, high atom economy | frontiersin.orgnih.gov |

| Mechanochemistry | Thiamine hydrochloride (VB1) | Solvent-free, rapid, simple procedure | nih.gov |

| Deep Eutectic Solvents (DES) | Choline (B1196258) chloride:urea (B33335) | Recyclable solvent system, biodegradable | researchgate.net |

| Ionic Liquids (IL) | Butylmethylimidazolium tetrachloroferrate (Bmim[FeCl4]) | Recyclable catalyst/medium, high catalyst stability | frontiersin.org |

Refined Computational Approaches for Rational Design and Activity Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and activity prediction of novel compounds, thereby saving time and resources. For the quinazolinone scaffold, these in silico methods are crucial for exploring the vast chemical space and identifying promising candidates for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach used to correlate the structural features of quinazolinone derivatives with their biological activities. researchgate.net By developing robust QSAR models, researchers can predict the potency of newly designed molecules before they are synthesized. researchgate.net Molecular docking studies are widely used to predict the binding modes of quinazolinone derivatives within the active sites of their biological targets, such as the epidermal growth factor receptor (EGFR) or the GABA-A receptor. nih.govresearchgate.netnih.gov These studies provide insights into key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. nih.gov

Furthermore, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-receptor complexes predicted by docking. researchgate.net This combination of computational techniques allows for a more accurate prediction of how a molecule like 3-methyl-2-(p-tolyl)quinazolin-4(3H)-one and its analogs will behave at a molecular level, guiding the design of compounds with enhanced potency and selectivity. nih.gov

Table 2: Application of Computational Methods in Quinazolinone Research

| Computational Method | Application | Key Insights Provided | Reference |

|---|---|---|---|

| QSAR | Predict anti-breast cancer activity of quinazolin-4(3H)-ones | Identifies key molecular descriptors for biological activity | researchgate.net |

| Molecular Docking | Predict binding mode in EGFR and GABA-A receptors | Elucidates ligand-receptor interactions and binding affinity | nih.govnih.gov |

| Pharmacophore Modeling | Design multi-kinase inhibitors | Defines essential structural features for biological activity | nih.gov |

| Molecular Dynamics (MD) | Evaluate stability of ligand-receptor complexes | Assesses the dynamic behavior and stability of binding over time | researchgate.net |

Exploration of Novel Interaction Mechanisms for the Quinazolinone Core

While the quinazolinone core is known to interact with various biological targets, future research will focus on elucidating novel interaction mechanisms and identifying new therapeutic targets. The structural analog of this compound, methaqualone, is known to be a positive allosteric modulator (PAM) of GABA-A receptors. nih.govresearchgate.net Detailed studies have proposed that it does not act at the benzodiazepine or barbiturate sites, but rather at a distinct site in the transmembrane β(+)/α(-) subunit interface, potentially overlapping with that of the anesthetic etomidate. nih.govnih.govresearchgate.net

Cryo-electron microscopy (cryo-EM) has provided structural insights into how methaqualone and its more potent derivative, PPTQ, bind to the GABA-A receptor. nih.govresearchgate.net These studies confirm binding at the transmembrane sites between subunits and reveal that these molecules insert more deeply into the interface compared to other modulators like propofol and etomidate. researchgate.net This deep binding helps to stabilize the open state of the channel, potentiating the receptor's function. nih.gov

Beyond GABA-A receptors, the quinazolinone scaffold is a key component in developing inhibitors for other targets, such as EGFR tyrosine kinases in cancer therapy. nih.govnih.gov The 4(3H)-oxo group is often essential for hydrogen bonding in the ATP binding site of kinases. nih.gov Researchers are also exploring quinazolinone derivatives as multi-target inhibitors, for example, designing molecules that can simultaneously inhibit VEGFR-2, FGFR-1, and BRAF kinases. nih.gov Another novel area of investigation is the potential for quinazolinone compounds to target and bind to functional RNA structures, such as fungal group II introns, presenting a new class of potential antifungal agents. acs.org

Development of Advanced Structure-Based Design Principles for Targeted Molecular Investigations

Structure-based drug design (SBDD) is a powerful strategy that utilizes high-resolution structural information of a biological target to design potent and selective inhibitors. mdpi.com As more high-resolution structures of quinazolinone-target complexes become available, SBDD will play an increasingly critical role in the development of next-generation therapeutics based on this scaffold.

Structure-activity relationship (SAR) studies are fundamental to this process. For instance, in the context of GABA-A receptor modulators, it has been shown that replacing the 2-methyl group of methaqualone with a 2-phenyl group can yield much more potent modulators. nih.govresearchgate.net The 2-phenyl ring engages in favorable π-stacking interactions within the binding site, stabilizing the complex. nih.gov SAR studies on other positions of the quinazolinone ring have also provided valuable insights; for example, introducing hydrophobic substituents at the 7-position can improve interactions through hydrophobic effects. nih.gov

The rational design of targeted covalent inhibitors (TCIs) represents another advanced approach. mdpi.com By incorporating a reactive "warhead" onto the quinazolinone scaffold, it is possible to design molecules that form a permanent covalent bond with a specific amino acid residue (like cysteine) in the target's active site. This can lead to increased potency and prolonged duration of action. The continued application of SBDD, informed by detailed SAR and advanced synthetic strategies, will enable the precise tailoring of quinazolinone derivatives for specific biological targets, leading to the development of more effective and safer therapeutic agents. nih.govmdpi.com

Table 3: Key Structure-Activity Relationship (SAR) Insights for Quinazolinone Derivatives

| Position on Scaffold | Modification | Impact on Activity | Target Class Example | Reference |

|---|---|---|---|---|

| Position 2 | Methyl to Phenyl | Potency enhancement | GABA-A Receptors | nih.govresearchgate.net |

| Position 3 | Substituted aromatic ring | Essential for CNS activity | GABA-A Receptors | researchgate.net |

| Position 6 | Polar substituents (e.g., amino, hydroxyl) | Enhances binding affinity via hydrogen bonding | Kinases (e.g., EGFR) | nih.gov |

| Position 7 | Hydrophobic substituents (e.g., halogens) | Improves interactions via hydrophobic effects | Kinases (e.g., EGFR) | nih.gov |

Q & A

Q. What are the common synthetic routes for 3-methyl-2-(p-tolyl)quinazolin-4(3H)-one, and how are reaction conditions optimized?

The synthesis often involves cyclocondensation or oxidative coupling. A key method uses potassium persulfate (K₂S₂O₈) under thermal conditions (80°C for 2 hours) to oxidize intermediates like N-benzenesulfonylimines, yielding 2-(p-tolyl)quinazolin-4(3H)-one derivatives with ~85% efficiency . Alternative routes include alkylation of 2-mercapto-3-(p-tolyl)quinazolin-4(3H)-one with ethyl bromoacetate, followed by hydrazinolysis to generate thiazolidinone derivatives, which are evaluated for α-glucosidase inhibition . Optimization focuses on solvent choice (e.g., DMF), catalyst selection (e.g., Pd in cross-coupling reactions), and temperature control to minimize side products .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Structural elucidation relies on NMR (¹H/¹³C) for confirming substituent positions (e.g., p-tolyl vs. o-tolyl) and verifying methyl group integration at the quinazolinone core. Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₇H₁₄N₂O, MW 268.3). X-ray diffraction (XRD) is used to resolve crystal packing and hydrogen-bonding patterns in derivatives, particularly for studying allosteric binding motifs in GABAA receptor complexes . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What in vitro and ex vivo models are used to study its GABAA receptor modulation?

Electrophysiological assays on recombinant GABAA receptors (e.g., α1β2γ2 subtypes expressed in HEK293 cells) quantify potentiation of GABA-evoked currents. Patch-clamp recordings reveal EC₅₀ values for allosteric agonism, while radioligand displacement assays (e.g., [³H]flumazenil) assess binding affinity at benzodiazepine sites. Ex vivo studies using hippocampal slices evaluate synaptic transmission modulation, with p-tolyl derivatives showing 10-fold higher selectivity over o-tolyl analogs .

Q. How do substituent variations impact biological activity, and what SAR trends are observed?

The p-tolyl group enhances GABAA receptor subtype selectivity compared to phenyl or naphthyl substituents, likely due to hydrophobic interactions in the allosteric pocket. Methylation at the quinazolinone 3-position improves metabolic stability but reduces aqueous solubility. Derivatives with electron-withdrawing groups (e.g., Cl, F) on the aryl ring show diminished potency, while bulky substituents (e.g., naphthalen-1-yl) retain activity but increase cytotoxicity .

Q. What computational strategies are applied to study its mechanism and design analogs?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to GABAA receptor subunits, identifying key residues (e.g., α1-His102) for hydrogen bonding. QSAR models using CoMFA/CoMSIA correlate logP values with α-glucosidase inhibition (IC₅₀ range: 0.8–12.4 μM). DFT calculations (B3LYP/6-31G*) optimize geometry for virtual screening of thioacetamide derivatives .

Q. How are synthetic byproducts or data contradictions addressed in mechanistic studies?

Contradictions in antioxidant activity (e.g., EC₅₀ discrepancies between DPPH and ABTS assays) are resolved by normalizing data to Trolox equivalents and controlling for solvent polarity. Impurities from alkylation reactions (e.g., ethyl bromoacetate adducts) are removed via silica gel chromatography (hexane:EtOAc, 3:1). Conflicting IC₅₀ values in enzyme inhibition studies are reconciled by standardizing assay protocols (e.g., pre-incubation time, substrate concentration) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Pro-drug approaches (e.g., esterification of the 4-keto group) enhance oral bioavailability in rodent models. Micellar formulations using poloxamers increase aqueous solubility by 15-fold. Metabolic stability is assessed via liver microsome assays (e.g., t₁/₂ = 45 min in rat S9 fractions), guiding structural modifications like fluorination at the quinazolinone 6-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.